molecular formula C18H29N3 B247666 1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE

1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE

Katalognummer: B247666
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: YPUMGMOZCOFGHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound features a phenyl group attached to a piperazine ring, which is further substituted with a propan-2-yl group on the piperidine ring.

Eigenschaften

Molekularformel

C18H29N3

Molekulargewicht

287.4 g/mol

IUPAC-Name

1-phenyl-4-(1-propan-2-ylpiperidin-4-yl)piperazine

InChI

InChI=1S/C18H29N3/c1-16(2)19-10-8-18(9-11-19)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-7,16,18H,8-15H2,1-2H3

InChI-Schlüssel

YPUMGMOZCOFGHV-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3

Kanonische SMILES

CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific derivatives and their pharmacological profiles .

Vergleich Mit ähnlichen Verbindungen

1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.